2-Amino-3,5-dimethylbenzoic acid

Catalog No.
S665082
CAS No.
14438-32-5
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dimethylbenzoic acid

CAS Number

14438-32-5

Product Name

2-Amino-3,5-dimethylbenzoic acid

IUPAC Name

2-amino-3,5-dimethylbenzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

GIMYRAQQQBFFFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C

Synthesis and Characterization:

2-Amino-3,5-dimethylbenzoic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 3,5-dimethylaniline with oxalic acid followed by hydrolysis and decarboxylation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-Amino-3,5-dimethylbenzoic acid might hold potential in various scientific research areas, including:

  • Pharmaceutical development: Studies have explored its potential as a precursor for the synthesis of bioactive molecules with diverse therapeutic applications, such as anticonvulsant and anti-inflammatory agents [, ]. However, further research is needed to determine its efficacy and safety in these contexts.
  • Material science: The presence of both amino and carboxylic acid functional groups in its structure makes it a potential candidate for the development of new materials with specific functionalities. For example, research has investigated its use as a ligand in the preparation of coordination polymers [].

2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-dimethylanthranilic acid, is an aromatic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. It features an amino group (-NH₂) and two methyl groups (-CH₃) attached to a benzoic acid structure, specifically at the 3 and 5 positions relative to the carboxylic acid group. This compound is characterized by its solid form and is soluble in organic solvents like ethanol and acetone, but less soluble in water .

  • Oxidation: The amino group can be oxidized to form nitro or other functional groups under specific conditions .
  • Esterification: Reacting with alcohols can yield esters, which are useful in organic synthesis.
  • Acylation: The amino group can undergo acylation reactions to form amides.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and organic chemistry .

The biological activity of 2-amino-3,5-dimethylbenzoic acid has been studied primarily concerning its potential as an anti-inflammatory agent. It exhibits moderate antibacterial properties and may influence metabolic pathways related to amino acids. Additionally, its derivatives have been investigated for their roles in drug formulations due to their ability to interact with various biological targets .

Several synthesis methods for 2-amino-3,5-dimethylbenzoic acid exist:

  • Nitration followed by Reduction: Starting from 3,5-dimethylbenzoic acid, it undergoes nitration using fuming nitric acid followed by reduction with tin and hydrochloric acid .
  • Direct Amination: The direct amination of 3,5-dimethylbenzoic acid using ammonia or amine sources under high-temperature conditions.
  • Multi-step Synthesis: Various synthetic routes involving intermediates can be employed, allowing for modifications that enhance yield or purity .

2-Amino-3,5-dimethylbenzoic acid finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Dyes and Pigments: Its derivatives are utilized in dye production because of their color properties.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals due to its antibacterial properties .

Studies on the interactions of 2-amino-3,5-dimethylbenzoic acid have focused on its binding affinities with various enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory responses, suggesting a potential therapeutic role. Additionally, interaction studies with metal ions have shown that this compound can form complexes that may enhance its biological efficacy .

Several compounds share structural similarities with 2-amino-3,5-dimethylbenzoic acid:

Compound NameStructureUnique Features
Anthranilic AcidC7H7NO2C_7H_7NO_2Lacks methyl groups; primarily used in dye synthesis.
4-Amino-3-methylbenzoic AcidC9H11NO2C_9H_{11}NO_2Substituted at the para position; used in pharmaceuticals.
2-Amino-4-methylbenzoic AcidC9H11NO2C_9H_{11}NO_2Substituted at the meta position; exhibits different biological activities.

These compounds differ primarily in their substitution patterns on the benzene ring, which affects their biological activities and applications. The presence of two methyl groups at the 3 and 5 positions in 2-amino-3,5-dimethylbenzoic acid contributes to its unique properties compared to its analogs .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14438-32-5

Wikipedia

2-amino-3,5-dimethylbenzoic acid

Dates

Modify: 2023-08-15

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